6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
Properties
IUPAC Name |
6-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O/c1-15-9-11-17(12-10-15)21-25-22-19-7-2-3-8-20(19)27(23(29)28(22)26-21)14-16-5-4-6-18(24)13-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSWBXRTMPPDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, and how are intermediates characterized?
- Methodology : Synthesis typically involves cyclization and substitution steps. For example, quinazolinone derivatives are synthesized using diabetic jujube as a starting material, followed by fluorobenzyl and p-tolyl group incorporation via nucleophilic substitution. Key intermediates are characterized using FTIR, NMR, NMR, and mass spectrometry (MS) to confirm structural integrity .
- Data Validation : Yield optimization (e.g., 39.5–88% in similar triazoloquinazolines) and purity checks via melting point analysis (e.g., 196–198°C) ensure reproducibility .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodology : Single-crystal X-ray diffraction (XRD) resolves bond lengths, angles, and torsion angles. Density functional theory (DFT) calculations validate experimental XRD data, with deviations <0.01 Å for bond lengths .
- Key Findings : The fluorobenzyl group induces steric hindrance, affecting molecular packing and potential binding interactions in biological targets .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- FTIR : Confirms functional groups (e.g., C-F stretch at 1,100–1,250 cm).
- NMR : NMR identifies aromatic protons (δ 7.0–8.5 ppm) and benzyl methylene groups (δ 4.5–5.5 ppm) .
- LC-MS : Validates molecular weight (e.g., m/z 428.1 for a related compound) .
Advanced Research Questions
Q. How do computational studies (DFT, molecular docking) predict the biological activity of this compound?
- Methodology : DFT calculates frontier molecular orbitals (FMOs) and electrostatic potential (ESP) surfaces to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to targets like SHP2 phosphatase, with binding energies ≤−8.0 kcal/mol indicating strong interactions .
- Contradictions : Discrepancies between DFT-predicted and XRD-observed geometries require validation via hybrid functional calculations (e.g., B3LYP/6-311++G**) .
Q. What structure-activity relationships (SAR) govern its antimicrobial or antitumor activity?
- SAR Insights :
- Fluorine Substitution : Enhances lipophilicity and membrane penetration, improving antimicrobial activity (e.g., MIC ≤25 µg/mL against S. aureus) .
- Triazole-Quinazoline Core : Critical for intercalation with DNA or enzyme inhibition (e.g., topoisomerase II) .
Q. How can contradictory spectral or biological data be resolved during characterization?
- Resolution Strategies :
- Multi-Technique Validation : Cross-check NMR/LC-MS data with XRD to confirm regioisomer formation .
- Dose-Response Studies : Replicate biological assays (e.g., IC) under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial tests) .
Q. What are the challenges in optimizing reaction conditions for scale-up synthesis?
- Optimization Parameters :
- Catalysts : Use of phase-transfer catalysts (e.g., PEG-400) improves yields by 15–20% in cyclization steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification to remove residuals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
